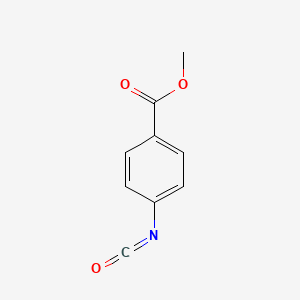

Methyl 4-isocyanatobenzoate

描述

Methyl 4-isocyanatobenzoate is an organic compound with the molecular formula C₉H₇NO₃. It is an organic building block containing an isocyanate group, which is known for its reactivity and versatility in chemical synthesis. This compound is used in various chemical reactions and has significant applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-isocyanatobenzoate can be synthesized through the reaction of methyl 4-aminobenzoate with phosgene. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often involve maintaining a low temperature to control the reactivity of phosgene .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene due to its toxicity and reactivity. The use of automated systems and controlled environments ensures the safety and efficiency of the production process .

化学反应分析

Types of Reactions: Methyl 4-isocyanatobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Polyurethanes: Formed from the reaction with polyols.

科学研究应用

Methyl 4-isocyanatobenzoate (MICB) is an organic compound featuring an isocyanate functional group attached to a methyl ester of para-aminobenzoic acid. The presence of the isocyanate group makes it reactive and useful in various nucleophilic addition reactions.

Applications

MICB is utilized in:

- Organic Synthesis MICB serves as a building block in the synthesis of complex organic molecules. It can form stable adducts with amines and alcohols, which is critical in developing new materials and pharmaceuticals. Common reagents used in reactions with MICB include amines, alcohols, and thiols, often facilitated by catalysts like triethylamine or pyridine. The major products formed from these reactions include ureas and carbamates, which are valuable in various applications.

- Material Science MICB is applied in material science for the development of new materials.

- Medicinal Chemistry MICB is used in medicinal chemistry. N-(4-methylbenzoate)] 2-methylcarbamate, a compound related to MICB, shows antitumor potency against prostate cancer cells .

- Interaction Studies Research focuses on its reactivity with various nucleophiles, forming covalent bonds through nucleophilic attack on the electrophilic carbon of the isocyanate group.

- Hazard Classification Acute Tox. 4 Dermal, Inhalation, Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 .

- Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Faceshields, Gloves .

Reactivity

MICB can form stable adducts with amines and alcohols, which is critical in developing new materials and pharmaceuticals. The mechanism typically involves the formation of covalent bonds through nucleophilic attack on the electrophilic carbon of the isocyanate group. Studies have demonstrated its capacity to form stable adducts with both amines and alcohols, highlighting its significance in creating innovative materials and pharmaceutical products.

For instance, a reaction between 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl) aniline and methyl-4-isocyanato benzoate in dichloromethane at 20°C for 5 hours yields a product with a 90% yield . In another instance, a reaction of a compound with this compound in DCM at room temperature for 4 hours, followed by precipitation with MTBE, resulted in a 79% yield of the desired product .

Structural Similarities

| Compound Name | Structure Comparison | Unique Features |

|---|---|---|

| Methyl 2-isocyanatobenzoate | Isomeric form with isocyanate group at position 2 | Different reactivity patterns due to position |

| Methyl 4-chloro-2-isocyanatobenzoate | Contains both chloro and isocyanate groups | Increased reactivity due to chloro substitution |

| Ethyl 4-isocyanatobenzoate | Ethyl group instead of methyl | Altered physical properties due to ethyl substitution |

| Methyl 4-(methoxymethylene)aminobenzoate | Contains methoxymethylene amino functionality | Different reactivity and potential biological activity |

作用机制

The mechanism of action of methyl 4-isocyanatobenzoate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The compound’s reactivity is harnessed in various synthetic processes to achieve desired chemical transformations .

相似化合物的比较

- Ethyl 4-isocyanatobenzoate

- Methyl 2-isocyanatobenzoate

- 4-Cyanophenyl isocyanate

- 4-(Dimethylamino)phenyl isocyanate

Comparison: Methyl 4-isocyanatobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to ethyl 4-isocyanatobenzoate, the methyl ester group in this compound provides different steric and electronic effects, impacting its reactivity and applications .

生物活性

Methyl 4-isocyanatobenzoate (MICB) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of MICB, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic isocyanate with the molecular formula and a molecular weight of 179.16 g/mol. Its structure consists of a benzoate moiety with an isocyanate functional group, which is known for its reactivity in various chemical transformations.

Mechanisms of Biological Activity

The biological activity of MICB can be attributed to its interactions with various biological targets. Notably, it has been studied for its role in inhibiting specific signaling pathways that are crucial in cancer development and progression.

Inhibition of PI3K/Akt/mTOR Pathway

One significant area of research involves the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is often dysregulated in cancers, leading to uncontrolled cell proliferation and survival. Studies have shown that compounds derived from MICB exhibit substantial inhibitory effects on this pathway:

- Case Study : In a study involving MDA-MB-361 breast cancer xenografts, administration of a compound synthesized from MICB resulted in significant inhibition of p70S6 and Akt phosphorylation. This was observed at doses as low as 25 mg/kg, demonstrating tumorostatic effects and reduced tumor size at higher doses (50 mg/kg) .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of MICB derivatives has revealed insights into how modifications to its structure can enhance or diminish biological activity. For instance, alterations in the substituents on the benzoate ring can significantly impact the compound's potency against specific targets.

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| MICB Derivative 1 | PI3K | 50 | Inhibition |

| MICB Derivative 2 | Akt | 30 | Inhibition |

| MICB Derivative 3 | mTOR | 45 | Inhibition |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of MICB is crucial for its development as a therapeutic agent. Initial studies suggest that compounds based on MICB exhibit favorable PK properties, including good absorption and distribution profiles.

Case Study: Metabolic Stability

A recent study assessed the metabolic stability of various MICB derivatives, finding that certain modifications led to increased stability in human liver microsomes (HLM). For example, derivatives with bulky substituents showed improved metabolic profiles compared to their simpler counterparts .

Future Directions in Research

The potential applications of MICB extend beyond oncology. Given its ability to target specific enzymes involved in critical biosynthetic pathways, such as the methyl-D-erythritol phosphate (MEP) pathway essential for certain pathogens like Plasmodium falciparum, there is a growing interest in exploring its antimicrobial properties.

Targeting Plasmodium falciparum

Recent investigations have highlighted the MEP pathway as a promising target for developing new antimalarial agents. Compounds derived from MICB have shown low-nanomolar potency against PfIspD, an enzyme crucial for the survival of malaria parasites . This specificity reduces the risk of off-target effects in humans, making it an attractive candidate for further development.

属性

IUPAC Name |

methyl 4-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDDBYGPHUUTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299687 | |

| Record name | Methyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23138-53-6 | |

| Record name | 23138-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。